
((3S,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3S,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a fluorine atom at the 3rd position and a hydroxymethyl group at the 4th position of the piperidine ring, along with a hydrochloride salt form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the piperidine ring, which can be derived from commercially available starting materials.
Hydroxymethylation: The hydroxymethyl group is introduced at the 4th position through a hydroxymethylation reaction, often involving formaldehyde or other suitable reagents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group or the fluorine atom to a hydrogen atom under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) are employed in substitution reactions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methyl derivatives or de-fluorinated products.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: ((3S,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the activity of piperidine derivatives. It serves as a model compound for investigating the role of fluorine in drug-receptor interactions.
Medicine: The compound has potential applications in the development of new drugs, particularly those targeting the central nervous system. Its piperidine backbone is a common motif in many neuroactive compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of ((3S,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
((3S,4S)-3-Hydroxypiperidin-4-yl)methanol hydrochloride: Similar structure but lacks the fluorine atom.
((3S,4S)-3-Chloropiperidin-4-yl)methanol hydrochloride: Similar structure with a chlorine atom instead of fluorine.
((3S,4S)-3-Methylpiperidin-4-yl)methanol hydrochloride: Similar structure with a methyl group instead of fluorine.
Uniqueness: The presence of the fluorine atom in ((3S,4S)-3-Fluoropiperidin-4-yl)methanol hydrochloride imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound in drug discovery and development.
Propriétés
Formule moléculaire |
C6H13ClFNO |
|---|---|
Poids moléculaire |
169.62 g/mol |
Nom IUPAC |
[(3S,4S)-3-fluoropiperidin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h5-6,8-9H,1-4H2;1H/t5-,6+;/m0./s1 |
Clé InChI |
ZCJOQWWVTBYQQH-RIHPBJNCSA-N |
SMILES isomérique |
C1CNC[C@H]([C@@H]1CO)F.Cl |
SMILES canonique |
C1CNCC(C1CO)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


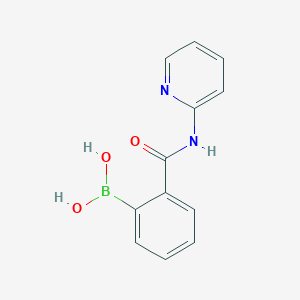
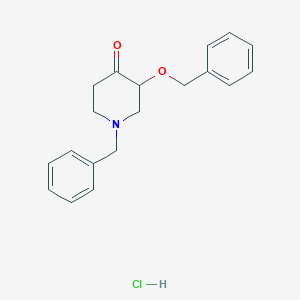
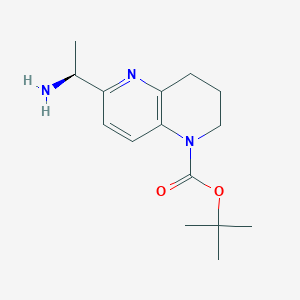

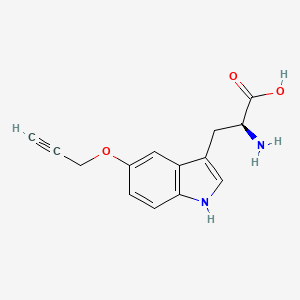

![2-(1-(8-Bromo-7-fluoro-1H-imidazo[4,5-c]quinolin-1-yl)piperidin-4-yl)acetonitrile](/img/structure/B12989975.png)

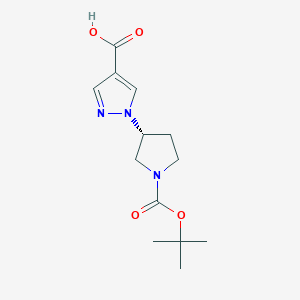


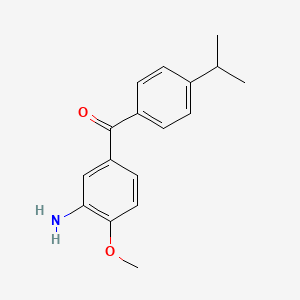

![(3-Iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol](/img/structure/B12990007.png)
